N,N'-(Pyridine-2,6-diyl)bis(2-bromopropanamide)
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Overview
Description
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with bromopropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coordination chemistry: The pyridine ring can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) depends on its specific application. In coordination chemistry, the pyridine ring coordinates with metal ions, forming stable complexes. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromopropanamide groups can also undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Pyridine-2,6-diyl)bis(naphthalenedicarboximide): Similar structure but with naphthalene rings instead of bromopropanamide groups.
2,6-Diacetylpyridine: Similar pyridine core but with acetyl groups instead of bromopropanamide groups.
2,6-Dibromopyridine: Similar bromine substitution but lacks the amide functionality.
Uniqueness
The combination of these functional groups provides a versatile platform for the synthesis of new compounds and materials with tailored properties .
Properties
CAS No. |
473917-59-8 |
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Molecular Formula |
C11H13Br2N3O2 |
Molecular Weight |
379.05 g/mol |
IUPAC Name |
2-bromo-N-[6-(2-bromopropanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H13Br2N3O2/c1-6(12)10(17)15-8-4-3-5-9(14-8)16-11(18)7(2)13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
ZSBVRNDSPKYQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)Br)Br |
Origin of Product |
United States |
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